molecular formula C10H13N5O4 B559660 Thymidine, 5'-azido-5'-deoxy- CAS No. 19316-85-9

Thymidine, 5'-azido-5'-deoxy-

Cat. No. B559660
CAS RN: 19316-85-9
M. Wt: 267.24 g/mol
InChI Key: GKEHVJFBPNPCKI-XLPZGREQSA-N
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Description

Thymidine, 5’-azido-5’-deoxy-, also known as 5’-Azido-5’-deoxythymidine, is a compound with the molecular formula C10H13N5O4 . It is a potential inhibitor of mycobacterium tuberculosis monophosphate kinase (TMPKmt) .


Synthesis Analysis

A two-step synthesis converting thymidine into a phosphotriester building block of 5’-azido-5’-deoxythymidine in 60% overall yield is presented .


Molecular Structure Analysis

The molecular structure of Thymidine, 5’-azido-5’-deoxy- can be represented by the IUPAC Name: 1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione . The InChI representation is: InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1 .


Chemical Reactions Analysis

The 3’ hydroxyl group of thymidine’s deoxyribose sugar is substituted with an azido group (N3). Thymidine is one of the four nucleosides used as the building blocks of DNA. In the cell, the 5’ hydroxyl of each nucleoside’s deoxyribose sugar is activated as a nucleotide triphosphate .


Physical And Chemical Properties Analysis

Thymidine, 5’-azido-5’-deoxy- has a molecular weight of 267.24 g/mol . It exists in solid form as small white crystals or white crystalline powder .

Scientific Research Applications

Raman Structural Study and Biological Activity Correlation

A structural study using Raman and surface-enhanced Raman spectroscopy (SERS) explored the properties of thymidine derivatives, including 3′-azido-3′-deoxythymidine (AZT), focusing on changes induced by ribosyl groups and substituents like the azido group. This research highlights the relationship between molecular structure and biological activity, essential for understanding the interaction mechanisms of AZT at the molecular level (Rivas, Sánchez‐Cortés, & García-Ramos, 2002).

AZT as a Competitive Inhibitor of Thymidine Phosphorylation

Studies have demonstrated that AZT serves as a competitive inhibitor of thymidine phosphorylation in rat heart and liver mitochondria, suggesting a mechanism for AZT's toxicity and mitochondrial DNA depletion. This insight provides a basis for understanding AZT's impact on mitochondrial function and its potential side effects, excluding its pharmacological application in terms of dosage and side effects, focusing solely on its biochemical mechanism of action (Lynx & McKee, 2006).

Enhancement of 5'-DFUR Cytotoxicity

Research into the interaction between AZT and thymidine phosphorylase (TP) elucidates AZT's ability to enhance the anti-tumor effectiveness of 5'-deoxy-5-fluorouridine (5'-DFUR) by inducing TP expression. This interaction suggests a novel approach to enhancing the efficacy of certain anti-tumor drugs, showcasing a unique application of AZT in cancer research, beyond its well-known role as an anti-HIV drug (Tsuneyoshi et al., 2006).

Oligonucleotide Assembly for Research

A two-step synthesis of a 5′-azidothymidine building block for oligonucleotide assembly introduces a method for incorporating AZT into oligonucleotides, enabling subsequent research applications such as triazole-forming ligations. This development facilitates the study of nucleic acid interactions and modifications, expanding the utility of AZT in molecular biology and genetic engineering (Said et al., 2012).

Investigating DNA Synthesis with Thymidine Analogues

The application of thymidine analogues, including AZT, in tracking DNA synthesis offers a powerful tool for studying cell proliferation and DNA replication. This research has profound implications for understanding cellular processes in cancer biology, stem cell research, and beyond, highlighting the versatility of thymidine analogues in scientific investigation (Cavanagh et al., 2011).

Safety And Hazards

Thymidine, 5’-azido-5’-deoxy- should be handled with care. It is recommended to use personal protective equipment as required, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEHVJFBPNPCKI-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172919
Record name Thymidine, 5'-azido-5'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thymidine, 5'-azido-5'-deoxy-

CAS RN

19316-85-9
Record name Thymidine, 5'-azido-5'-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019316859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymidine, 5'-azido-5'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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